[(1S,3R)-3-Aminocyclopentyl]-pyrrolidin-1-ylmethanone
Description
[(1S,3R)-3-Aminocyclopentyl]-pyrrolidin-1-ylmethanone: is a compound known for its significant role in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is recognized for its unique structure and properties, which make it a valuable subject of study for various applications.
Properties
IUPAC Name |
[(1S,3R)-3-aminocyclopentyl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c11-9-4-3-8(7-9)10(13)12-5-1-2-6-12/h8-9H,1-7,11H2/t8-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEUPIMIRKHBCD-DTWKUNHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCC(C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)[C@H]2CC[C@H](C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(1S,3R)-3-Aminocyclopentyl]-pyrrolidin-1-ylmethanone typically involves several steps, starting from readily available starting materials. One common method involves the preparation of (1R,3S)-3-aminocyclopentanol hydrochloride, which is then converted into the desired compound through a series of chemical reactions . The reaction conditions often include the use of specific reagents and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This often includes the use of continuous flow reactors and other advanced techniques to enhance reaction efficiency and product purity .
Chemical Reactions Analysis
Types of Reactions: [(1S,3R)-3-Aminocyclopentyl]-pyrrolidin-1-ylmethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like peroxides, reducing agents such as hydrogen gas, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine-functionalized compounds .
Scientific Research Applications
Chemistry: In chemistry, [(1S,3R)-3-Aminocyclopentyl]-pyrrolidin-1-ylmethanone is used as a building block for synthesizing more complex molecules.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can interact with specific proteins and enzymes, providing insights into their functions and mechanisms .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific diseases .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for various applications, including the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of [(1S,3R)-3-Aminocyclopentyl]-pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects . The compound’s structure allows it to bind selectively to its targets, influencing specific pathways and processes within cells .
Comparison with Similar Compounds
- (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid (ACPD)
- (1R,3S)-3-Aminocyclopentanol hydrochloride
- (1S,3R)-3-Hydroxycyclohexanecarbonitrile
Uniqueness: [(1S,3R)-3-Aminocyclopentyl]-pyrrolidin-1-ylmethanone is unique due to its specific stereochemistry and functional groups, which confer distinct properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications, distinguishing it from other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
